molecular formula C25H24N2O7S B11251916 methyl 4-[({4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate

methyl 4-[({4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate

Cat. No.: B11251916
M. Wt: 496.5 g/mol
InChI Key: KUJNNWLEFGWDDK-UHFFFAOYSA-N
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Description

METHYL 4-[4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a methoxybenzenesulfonyl group, a benzoxazine ring, and a benzoate ester

Preparation Methods

The synthesis of METHYL 4-[4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: This step involves the reaction of an appropriate amine with a phenol derivative under acidic conditions to form the benzoxazine ring.

    Introduction of the Methoxybenzenesulfonyl Group: The methoxybenzenesulfonyl chloride is reacted with the benzoxazine intermediate in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

METHYL 4-[4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the methoxy group.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

METHYL 4-[4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 4-[4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

METHYL 4-[4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE can be compared with similar compounds such as:

    4-Methoxybenzenesulfonamide: This compound also contains a methoxybenzenesulfonyl group but lacks the benzoxazine ring and benzoate ester.

    4-Methylbenzylsulfonyl chloride: Similar in containing a sulfonyl chloride group but differs in the overall structure and functional groups.

    4-Methoxybenzenesulfonyl chloride: Contains the methoxybenzenesulfonyl group but lacks the benzoxazine and benzoate components.

The uniqueness of METHYL 4-[4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H24N2O7S

Molecular Weight

496.5 g/mol

IUPAC Name

methyl 4-[[4-(4-methoxyphenyl)sulfonyl-7-methyl-2,3-dihydro-1,4-benzoxazine-2-carbonyl]amino]benzoate

InChI

InChI=1S/C25H24N2O7S/c1-16-4-13-21-22(14-16)34-23(24(28)26-18-7-5-17(6-8-18)25(29)33-3)15-27(21)35(30,31)20-11-9-19(32-2)10-12-20/h4-14,23H,15H2,1-3H3,(H,26,28)

InChI Key

KUJNNWLEFGWDDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(CC(O2)C(=O)NC3=CC=C(C=C3)C(=O)OC)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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